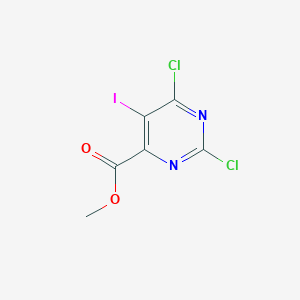

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECMJPAEJITPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670643 | |

| Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136962-00-9 | |

| Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing with the construction of the core pyrimidine ring, followed by systematic functionalization through chlorination, iodination, and esterification. Each step is detailed with mechanistic insights, field-proven protocols, and a discussion of the underlying chemical principles that govern the experimental choices. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the practical and theoretical aspects of this synthesis.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Substituted pyrimidines, such as this compound, are highly valued as versatile building blocks. The strategic placement of chloro, iodo, and carboxylate functionalities on the pyrimidine ring provides multiple reactive sites for further chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This guide delineates a reliable synthetic route to this important intermediate, emphasizing scientific integrity and practical applicability.

Overall Synthesis Pathway

The synthesis of this compound can be logically approached in a four-step sequence, starting from readily available precursors. The pathway is designed to sequentially install the desired functional groups in a controlled manner, maximizing yield and purity at each stage.

Caption: Simplified mechanism of electrophilic iodination.

Experimental Protocol: Synthesis of 2,6-Dichloro-5-iodopyrimidine-4-carboxylic Acid

-

Dissolve 2,6-dichloropyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent, such as concentrated sulfuric acid, in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add N-iodosuccinimide (1.0-1.2 eq) in portions, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Pour the reaction mixture onto crushed ice.

-

The precipitated product is collected by filtration, washed thoroughly with water to remove acid, and then with a sodium thiosulfate solution to remove any unreacted iodine.

-

The final product is washed with cold water and dried under vacuum.

| Reagent | Molar Eq. | Purity |

| 2,6-Dichloropyrimidine-4-carboxylic Acid | 1.0 | ≥97% |

| N-Iodosuccinimide (NIS) | 1.1 | ≥98% |

| Concentrated Sulfuric Acid | Solvent | 95-98% |

Table 3: Reagents for the electrophilic iodination step.

Step 4: Esterification to the Methyl Ester

The final step is the conversion of the carboxylic acid to its methyl ester. Two common and effective methods for this transformation are the Fischer esterification and the Steglich esterification.

Method A: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. [3][4]The reaction is an equilibrium process, and using a large excess of the alcohol drives the equilibrium towards the formation of the ester.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. A proton transfer and subsequent elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. [5]

-

Suspend 2,6-dichloro-5-iodopyrimidine-4-carboxylic acid (1.0 eq) in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization.

Method B: Steglich Esterification

For substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a milder alternative. [6][7]This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). [8][9] Mechanism: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. The DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species. The alcohol (methanol) then attacks this intermediate to form the ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. [10]

-

Dissolve 2,6-dichloro-5-iodopyrimidine-4-carboxylic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute HCl to remove DMAP, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the product as described for the Fischer esterification.

| Reagent (Fischer) | Molar Eq. | Purity |

| Carboxylic Acid | 1.0 | ≥95% |

| Methanol | Excess | Anhydrous |

| Sulfuric Acid | Catalytic | 95-98% |

| Reagent (Steglich) | Molar Eq. | Purity |

| Carboxylic Acid | 1.0 | ≥95% |

| Methanol | 1.2 | Anhydrous |

| DCC | 1.1 | ≥99% |

| DMAP | 0.1 | ≥99% |

| Dichloromethane | Solvent | Anhydrous |

Table 4: Comparison of reagents for Fischer and Steglich esterification.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and a logical sequence of functional group transformations. This guide has detailed a reliable pathway, starting from the construction of the pyrimidine ring, followed by chlorination, iodination, and esterification. The provided protocols are based on well-established chemical principles and offer practical guidance for researchers in the field. The versatility of the final product as a synthetic intermediate underscores the importance of a robust and well-understood synthetic route.

References

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Ashihara, H., & Stasolla, C. (2012). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. In Amino Acids and Their Derivatives in Higher Plants (pp. 145-172). American Society of Plant Biologists. Retrieved from [Link]

-

ResearchGate. (n.d.). Sequential deprotonative zincation and electrophilic iodination of.... Retrieved from [Link]

-

Lee, S. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]

-

Shcherbakov, S. N., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 10(1), 104. Retrieved from [Link]

-

OUCI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

-

Dong, D., et al. (2009). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 74(15), 5543-5546. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. BioMed Research International, 2013, 678235. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Retrieved from [Link]

-

Fathalla, O. A., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Pharmacy Research, 3(2), 64-81. Retrieved from [Link]

-

Sharma, A., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 9(13), e202304538. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Kumari, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6533. Retrieved from [Link]

- University of Michigan. (n.d.). 22. The Fischer Esterification.

-

Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101131. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]

-

MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

-

University of North Texas. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

-

Dehghan, G., et al. (2015). Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Medicinal Chemistry Research, 24(12), 4075-4085. Retrieved from [Link]

-

Dickey, J. B., & Gray, A. R. (1943). Barbituric acid. Organic Syntheses, 23, 6. Retrieved from [Link]

-

Al-Mulla, A. (2017). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organic & Medicinal Chemistry International Journal, 2(4), 555593. Retrieved from [Link]

- CN101003511B. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine. Google Patents.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Google Patents. (n.d.). ( 12 ) United States Patent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

- CN102432547A. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.

-

Organic Chemistry Portal. (n.d.). Visible-Light-Induced Decarboxylative Iodination of Aromatic Carboxylic Acids. Retrieved from [Link]

-

Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1290-1310. Retrieved from [Link]

- Google Patents. (n.d.). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. jchemrev.com [jchemrev.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. youtube.com [youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Physicochemical properties of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 1136962-00-9), a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, its utility in drug discovery and materials science is predicated on a thorough understanding of its chemical identity, physical characteristics, and spectroscopic profile. This document synthesizes available data with established scientific principles to offer researchers, scientists, and drug development professionals a foundational resource for handling, characterizing, and strategically employing this compound in their work. We delve into its structural and electronic properties, spectroscopic signatures, and provide validated protocols for its empirical analysis.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The strategic introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. Halogenated pyrimidines, in particular, serve as exceptionally versatile intermediates. The differential reactivity of halogen substituents (e.g., I > Br > Cl) enables selective, site-specific modifications through reactions like nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling.

This compound is a prime example of such a strategically designed building block. Its structure features:

-

Two reactive chlorine atoms at positions 2 and 6, which can be displaced by various nucleophiles.

-

An iodine atom at position 5, offering a distinct site for reactions such as Suzuki, Sonogashira, or Stille couplings.

-

A methyl ester at position 4, which can be hydrolyzed to the corresponding carboxylic acid for further functionalization (e.g., amide bond formation).

This multi-functional arrangement provides a robust platform for the synthesis of diverse compound libraries, making a detailed understanding of its fundamental physicochemical properties essential for its effective application.

Chemical Identity and Core Properties

The unambiguous identification of a chemical entity is the first step in any rigorous scientific investigation. The core identifiers for this compound are summarized below.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1136962-00-9 | [1][2] |

| Molecular Formula | C₆H₃Cl₂IN₂O₂ | [1] |

| Molecular Weight | 332.91 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | COC(=O)C1=C(C(=NC(=N1)Cl)Cl)I | N/A |

| InChI | InChI=1S/C6H3Cl2IN2O2/c1-13-5(12)3-2(9)4(10)11-6(8)10-3/h1H3 | N/A |

| InChIKey | YZJLRHJJOMEPOQ-UHFFFAOYSA-N | N/A |

Caption: 2D Chemical Structure of the title compound.

Physicochemical Properties

The physical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this specific molecule is not widely published, we can compile known information and reliable predictions.

Table 2: Physicochemical Data

| Property | Value / Range | Method | Comments |

|---|---|---|---|

| Physical Form | Solid | Visual Inspection | Expected based on analogous compounds like Methyl 2,4-dichloropyrimidine-5-carboxylate. |

| Melting Point | Not reported | N/A | Experimental determination is recommended (see Protocol 7.1). |

| Boiling Point | Not reported | N/A | Likely to decompose upon heating due to the presence of multiple halogens and a functional ester group. |

| Aqueous Solubility | Predicted to be low | N/A | The hydrophobic nature of the halogenated aromatic ring suggests poor solubility in water. Empirical testing is required (see Protocol 7.2). |

| LogP (o/w) | 2.5 (Predicted) | XLogP3 | Indicates moderate lipophilicity, a key parameter in drug design. |

| Storage Conditions | Inert atmosphere, 2-8°C | Supplier Data | Recommended for maintaining chemical stability, similar to other dichloropyrimidine derivatives. |

Spectroscopic Data and Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. Below are the expected spectroscopic signatures for this compound based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3]

-

¹H NMR: The proton NMR spectrum is expected to be very simple, showing a single resonance.

-

δ ~3.9-4.1 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methyl ester (-OCH₃) group. The exact chemical shift can be influenced by the choice of deuterated solvent.[4]

-

-

¹³C NMR: The carbon NMR spectrum will reveal all six unique carbon atoms in the molecule.

-

δ ~53-55 ppm: The carbon of the methyl ester (-OCH₃).

-

δ ~80-90 ppm: The C5 carbon directly attached to the iodine atom. Heavy atoms like iodine typically induce a significant upfield shift.

-

δ ~160-170 ppm: Signals for the C2, C4, and C6 carbons of the pyrimidine ring, as well as the carbonyl carbon (C=O) of the ester. Specific assignments would require advanced 2D NMR techniques or comparison with closely related, authenticated structures.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands are:

-

~1720-1750 cm⁻¹ (strong): C=O stretching vibration from the ester carbonyl group.

-

~1540-1600 cm⁻¹ (medium-strong): C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

~1200-1300 cm⁻¹ (strong): C-O stretching of the ester group.

-

~700-850 cm⁻¹ (strong): C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₆H₃Cl₂IN₂O₂.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic signature arising from the two chlorine atoms and one iodine atom. The two chlorines will produce a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1. This entire pattern will be associated with the single large peak from the iodine isotope (¹²⁷I).

Synthetic Utility and Reactivity

This molecule is primarily valued as an intermediate for constructing more complex molecular architectures. Its reactivity is dominated by the halogen substituents.

Caption: Potential reaction pathways for the title compound.

The distinct chemical nature of the C-Cl and C-I bonds allows for orthogonal synthesis strategies. Palladium-catalyzed cross-coupling reactions can be selectively performed at the more reactive C-I bond, leaving the C-Cl bonds intact for subsequent nucleophilic substitution reactions. This hierarchical reactivity is a powerful tool in combinatorial chemistry and targeted synthesis. Pyrimidine carboxylic acids are known scaffolds for developing enzyme inhibitors.[5]

Applications in Research and Drug Discovery

Halogenated pyrimidines are privileged scaffolds in drug discovery, appearing in a wide range of approved drugs, including kinase inhibitors for cancer therapy and antiviral agents. The title compound is a valuable starting material for generating novel derivatives for biological screening. The synthesis of various 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown promise for developing novel antimicrobial and anticancer agents.[6] The ability to introduce diverse substituents at three different positions (C2, C6, and C5) allows for extensive exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the characterization of this compound.

Protocol: Determination of Melting Point (Capillary Method)

-

Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) with melting points that bracket the expected range of the sample.

-

Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to approximately 20 °C below the expected melting point.

-

Refined Measurement: Decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.

-

Validation: Perform the measurement in triplicate to ensure consistency.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing chemicals.

Caption: Workflow for the shake-flask solubility method.

-

System Preparation: Add an amount of the solid compound to a flask containing high-purity water (e.g., Type I) that is more than sufficient to form a saturated solution.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a preliminary period of 24 hours. Check the concentration. Continue agitating and check the concentration again after another 24 hours. Equilibrium is reached when two consecutive measurements are in agreement.

-

Phase Separation: Once equilibrium is established, allow the undissolved solid to settle. If necessary, centrifuge the sample at a controlled temperature to ensure a clear supernatant free of particulates.

-

Analysis: Carefully remove an aliquot of the clear aqueous phase. Quantify the concentration of the dissolved compound using a suitable and validated analytical method, such as HPLC with UV detection, against a calibration curve prepared with known standards.

-

Validation: The experiment should be performed at least in duplicate. A mass balance analysis is recommended to ensure no significant degradation or adsorption occurred.

Protocol: Acquisition of NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Allow the sample to equilibrate to the probe temperature (e.g., 298 K).

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution and lineshape, typically by optimizing on the solvent's deuterium lock signal.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and materials science. Its key physicochemical attributes—a solid physical state, moderate lipophilicity, and a highly functionalized structure with orthogonal reactivity—make it an ideal platform for the generation of novel chemical entities. The spectroscopic signatures, characterized by a simple ¹H NMR spectrum and a complex isotopic pattern in mass spectrometry, provide clear handles for its identification and quality control. The standardized protocols provided herein offer a framework for researchers to reliably characterize this and similar compounds, ensuring the generation of high-quality, reproducible data essential for advancing scientific discovery.

References

- Supporting Information - The Royal Society of Chemistry.

- Methyl 2,4-dichloropyrimidine-5-carboxylate | 3177-20-6 - Sigma-Aldrich.

- Supplementary Info - The Royal Society of Chemistry.

- Methyl 2,6-dichloro-5-iodo-4-pyrimidinecarboxylate | CAS 1136962-00-9 | SCBT.

- Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate - PubChem.

- CAS 1136962-00-9 | this compound supply.

- This compound | 1136962-00-9 - Sigma-Aldrich.

- methyl 2,6-dichloro-5-iodo-pyrimidine-4-carboxylate - CAS:1136962-00-9 - 阿镁生物.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI.

- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - NIH.

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epfl.ch [epfl.ch]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

CAS number 30164-39-9 properties and structure

An In-depth Technical Guide to β-Cyclodextrin (CAS No. 7585-39-9)

A Note on CAS Number: The inquiry for CAS number 30164-39-9 did not yield specific information for a compound with that identifier. However, extensive data was available for the structurally and functionally significant molecule, β-Cyclodextrin, which is registered under CAS number 7585-39-9. This guide provides a comprehensive overview of β-Cyclodextrin, assuming a potential transcription error in the original query.

Introduction

β-Cyclodextrin is a cyclic oligosaccharide derived from starch through enzymatic conversion.[1] It is composed of seven D-glucopyranose units linked in a ring by α-1,4-glycosidic bonds.[2][3] This unique toroidal structure, featuring a hydrophilic exterior and a lipophilic interior cavity, allows β-Cyclodextrin to form inclusion complexes with a wide variety of hydrophobic guest molecules.[3][4] This property is the foundation of its widespread application in the pharmaceutical, food, and chemical industries.[5]

Chemical and Physical Properties

β-Cyclodextrin is a white, crystalline powder with a slightly sweet taste and is virtually odorless.[4] It is stable under standard ambient conditions.[6] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₀O₃₅ | [2][3][7] |

| Molecular Weight | 1134.98 g/mol | [2][7] |

| Melting Point | 290-300 °C (decomposes) | [4][7] |

| Solubility | Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol. | [2] |

| Optical Rotation | [α]D/25 +160° to +164° (1% solution) | [2] |

Molecular Structure and Conformation

The three-dimensional structure of β-Cyclodextrin resembles a truncated cone or torus. The exterior surface is hydrophilic due to the presence of hydroxyl groups, making it soluble in water. In contrast, the internal cavity is relatively nonpolar, providing a suitable environment for encapsulating hydrophobic molecules.[5] This "host-guest" interaction is a key feature of cyclodextrin chemistry, enabling the modification of the physicochemical properties of the guest molecule, such as increased solubility and stability.[1]

Caption: Simplified 2D representation of β-Cyclodextrin's toroidal structure.

Applications in Research and Development

The ability of β-Cyclodextrin to form inclusion complexes has led to its use in a variety of applications:

-

Pharmaceuticals: It is used to enhance the aqueous solubility, bioavailability, and stability of poorly soluble drugs.[1] It can also be used to reduce drug-induced irritation and to prevent drug-drug interactions.[1]

-

Food and Beverage: In the food industry, β-Cyclodextrin is utilized for flavor protection and delivery.[5]

-

Cosmetics: It serves in the controlled release of fragrances in cosmetic products.[5]

-

Analytical Chemistry: β-Cyclodextrin is employed in the preparation of HPLC columns for the separation of chiral enantiomers.[3]

Experimental Protocols

Preparation of a β-Cyclodextrin Inclusion Complex (General Method)

This protocol describes a general method for the formation of an inclusion complex between β-Cyclodextrin and a hydrophobic guest molecule.

Materials:

-

β-Cyclodextrin

-

Hydrophobic guest molecule

-

Distilled water

-

Ethanol (or other suitable organic solvent)

-

Magnetic stirrer and stir bar

-

Beaker

-

Filtration apparatus

Procedure:

-

Dissolution of β-Cyclodextrin: Prepare a saturated solution of β-Cyclodextrin in distilled water by heating and stirring. The temperature should be maintained between 50-60°C to ensure complete dissolution.

-

Dissolution of Guest Molecule: Dissolve the hydrophobic guest molecule in a minimal amount of a suitable organic solvent, such as ethanol.

-

Complexation: Slowly add the guest molecule solution to the heated β-Cyclodextrin solution with continuous stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature while stirring. The inclusion complex will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed β-Cyclodextrin.

-

Drying: Dry the product in an oven at a suitable temperature or under vacuum.

Causality: The formation of the inclusion complex is driven by the favorable interaction between the hydrophobic guest molecule and the nonpolar interior of the β-Cyclodextrin cavity, leading to the displacement of water molecules from the cavity.

Caption: Workflow for the preparation of a β-Cyclodextrin inclusion complex.

Safety and Handling

β-Cyclodextrin is generally considered to be a non-hazardous substance.[6] However, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment: Wear safety glasses and gloves when handling the powder.[6]

-

Inhalation: Avoid inhaling the dust.

-

Fire: In case of fire, use water spray, foam, dry chemical, or carbon dioxide.[8]

-

First Aid:

Toxicological Information:

-

Acute Toxicity: No data available for oral, inhalation, or dermal routes.[6]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[6]

Conclusion

β-Cyclodextrin is a versatile and valuable molecule with a broad range of applications driven by its unique ability to form inclusion complexes. Its well-characterized properties and safety profile make it an important tool in pharmaceutical development, food science, and analytical chemistry. Further research into novel derivatives and applications of β-Cyclodextrin continues to expand its utility in various scientific and industrial fields.

References

-

PubChem. (n.d.). beta-Cyclodextrin. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromophenol blue. Retrieved from [Link]

-

Waldeck GmbH & Co. KG. (2017). Safety Data Sheet. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). β-Cyclodextrin. Retrieved from [Link]

Sources

- 1. β-Cyclodextrin | 7585-39-9 [chemicalbook.com]

- 2. beta-Cyclodextrin | (C6H10O5)7 | CID 444041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. β-Cyclodextrin | 7585-39-9 [amp.chemicalbook.com]

- 5. β-环糊精 Wacker Chemie AG | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. waldeck-ms.de [waldeck-ms.de]

An In-Depth Technical Guide to the Predicted Spectral Characteristics of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of molecular characterization; however, publicly accessible, experimentally-derived spectral data for this specific molecule is currently unavailable. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, this document aims to serve as a robust reference for researchers, offering insights into the expected spectral features and the underlying chemical principles.

Molecular Structure and Rationale for Analysis

The structural complexity of this compound, featuring a pyrimidine core substituted with three different halogens and a methyl ester group, necessitates a multi-faceted analytical approach for unambiguous characterization. Each functional group and structural element is expected to produce a distinct signature in various spectroscopic analyses.

Below is the chemical structure of the title compound, which forms the basis for all subsequent spectral predictions.

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for identifying the types and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to be remarkably simple, containing only one signal.

Experimental Considerations: A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and acquiring the spectrum on a 400 MHz or higher field spectrometer.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester are deshielded by the adjacent oxygen atom. In the absence of neighboring protons, the signal appears as a singlet. The exact chemical shift can be influenced by the electron-withdrawing nature of the heavily substituted pyrimidine ring. Models for predicting chemical shifts of methyl esters suggest a range around 3.7-4.1 ppm.[1][2] |

In-depth Analysis: The pyrimidine ring itself bears no protons, thus all signals arise from the methyl carboxylate group. The electron-withdrawing effect of the two chlorine atoms, the iodine atom, and the pyrimidine ring nitrogen atoms will deshield the entire molecule. This effect is transmitted to the methyl ester protons, likely shifting them slightly downfield compared to a methyl ester on a less electron-deficient aromatic system. The absence of any adjacent protons ensures the signal will be a sharp singlet, making it a distinct diagnostic peak.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each of the six carbon atoms in the molecule.

Experimental Considerations: Due to the lower natural abundance of ¹³C, a more concentrated sample and a longer acquisition time are typically required compared to ¹H NMR. The use of a high-field spectrometer is advantageous for better signal resolution.

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~53-55 | -OCH₃ | The methyl carbon of the ester typically appears in this region.[3] |

| ~90-100 | C5-I | The carbon atom bonded to iodine (C5) is expected to be significantly upfield due to the "heavy atom effect" of iodine. This is a characteristic feature for iodo-substituted aromatic rings. |

| ~160-165 | C4-COOCH₃ | The C4 carbon is attached to the ester group and is part of the electron-deficient pyrimidine ring, placing it in the aromatic/heteroaromatic region. |

| ~162-168 | C=O | The carbonyl carbon of the ester group is highly deshielded and typically appears in this downfield region.[3] |

| ~165-170 | C2-Cl | Carbons bonded to chlorine in a dichloropyrimidine ring are significantly deshielded and appear far downfield.[4][5][6] |

| ~165-170 | C6-Cl | Similar to C2, this carbon is also bonded to a chlorine and nitrogen atoms, resulting in a strong deshielding effect. The chemical shifts for C2 and C6 are expected to be very similar. |

In-depth Analysis: The chemical shifts of the pyrimidine ring carbons (C2, C4, C5, C6) are influenced by several factors: the electronegativity of the adjacent nitrogen atoms, and the electronic effects of the halogen and carboxylate substituents.

-

C2 and C6: These carbons are flanked by a nitrogen and a chlorine atom, leading to significant deshielding and pushing their signals far downfield. Data from similar dichloropyrimidine structures support this prediction.[5][6][7]

-

C4: This carbon is attached to the ester group and is between a nitrogen and the iodine-bearing carbon. Its chemical shift will be in the typical range for substituted pyrimidine carbons.

-

C5: The most unique feature is the predicted upfield shift of C5 due to the heavy iodine atom. This is a well-documented phenomenon and serves as a key identifier for the position of iodine substitution.

-

Quaternary Carbons: All carbons in the pyrimidine ring are quaternary, which means their signals will likely be of lower intensity in a standard proton-decoupled ¹³C NMR spectrum compared to the protonated methyl carbon.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Considerations: The spectrum can be obtained from a solid sample using a KBr pellet or from a solution. The key diagnostic region is between 1600 and 3500 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~2960-3000 | C-H stretch (methyl) | Weak-Medium | Characteristic stretching vibration for sp³ C-H bonds in the methyl group.[8] |

| ~1735-1750 | C=O stretch (ester) | Strong | This is a highly characteristic and intense absorption for the carbonyl group in a saturated ester. The electron-withdrawing pyrimidine ring may shift this to the higher end of the range.[9][10][11][12] |

| ~1500-1580 | C=N, C=C stretch (ring) | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations typically appear in this region. Multiple bands are expected. |

| ~1200-1300 | C-O stretch (ester) | Strong | The C-O single bond stretch of the ester group is another strong, characteristic band.[11][12] |

| ~700-850 | C-Cl stretch | Strong | Stretching vibrations for carbon-chlorine bonds typically appear in this region of the fingerprint area. |

| ~500-600 | C-I stretch | Medium | The carbon-iodine bond vibration is expected at a lower wavenumber due to the high mass of the iodine atom.[13] |

In-depth Analysis: The IR spectrum will be dominated by a very strong absorption band for the ester carbonyl (C=O) stretch, which is an excellent diagnostic tool. The presence of the C-O stretch further confirms the ester functionality. The fingerprint region (below 1500 cm⁻¹) will be complex but will contain valuable information, including the vibrations of the C-Cl and C-I bonds. The position of these C-X stretching bands decreases with the increasing mass of the halogen.[13]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Considerations: Electron Ionization (EI) is a common technique for this type of molecule and would likely induce significant fragmentation. Electrospray Ionization (ESI) would be a softer ionization technique, more likely to show the intact molecular ion. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Predicted Molecular Ion: The molecular formula is C₆H₃Cl₂IN₂O₂. The exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).

-

Molecular Weight: 332.91 g/mol

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. We expect to see a characteristic pattern for M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1.

Predicted Fragmentation Pattern: Fragmentation in EI-MS is expected to proceed through the loss of stable neutral molecules or radicals from the molecular ion.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

In-depth Analysis:

-

Loss of the methoxy radical (-•OCH₃): This is a common fragmentation pathway for methyl esters, leading to a stable acylium ion.

-

Loss of a chlorine radical (-•Cl): Halogen loss is a very common fragmentation pathway for halogenated aromatic compounds.[14][15][16]

-

Loss of the carbomethoxy radical (-•COOCH₃): Cleavage of the entire ester group is also a plausible fragmentation route.

-

Iodine cation ([I]⁺): The C-I bond is the weakest of the carbon-halogen bonds, and cleavage to form an iodine cation (m/z 127) is a possibility, especially in high-energy ionization.[17] The fragmentation of halogenated pyrimidines can be complex, often involving ring cleavage after initial losses.[18][19] The relative abundance of these fragments will depend on the ionization energy and the specific instrumentation used.

Conclusion and Best Practices

This guide provides a comprehensive, theory-based prediction of the key spectral data for this compound. While these predictions are grounded in established spectroscopic principles and data from analogous compounds, they should be used as a reference to be confirmed by experimental data.

For researchers working with this compound, it is imperative to:

-

Perform Multi-technique Analysis: Rely on a combination of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry for unambiguous structural confirmation.

-

Utilize 2D NMR: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable to definitively assign the quaternary carbons of the pyrimidine ring by correlating them with the methyl protons.

-

Confirm Elemental Composition: Use high-resolution mass spectrometry (HRMS) to verify the molecular formula against the observed exact mass and isotopic pattern.

By providing this predictive framework, we aim to empower researchers to more efficiently and confidently characterize this versatile chemical building block in their drug discovery and development endeavors.

References

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

-

JoVE. (n.d.). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

-

Avaldi, L., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-67. [Link]

-

SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed, 25(3), 351-67. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-95. [Link]

-

Modgraph Consultants Ltd. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

-

El-Dean, A. M. K., et al. (2019). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 9, 1-13. [Link]

-

Wang, J., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry, 88(2), 1217-23. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]

- 6. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Solubility of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a framework for understanding and manipulating the solubility of this and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency to formulation and bioavailability. This compound, a highly functionalized pyrimidine derivative, presents a unique set of solubility challenges and opportunities due to its complex chemical structure. Understanding its behavior in various organic solvents is paramount for process optimization and the synthesis of downstream targets, such as antiviral agents like Favipiravir.[1][2][3]

This guide will delve into the theoretical underpinnings of solubility, predictive modeling techniques, and robust experimental protocols to empower researchers in their work with this important compound.

Theoretical Framework: What Governs Solubility?

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[4][5] For a molecule as complex as this compound, a more nuanced appreciation of intermolecular forces is required.

Key Physicochemical Drivers:

-

Polarity: The pyrimidine ring, with its two nitrogen atoms, along with the ester and halogen substituents, creates a molecule with significant polarity. The distribution of electron density across the molecule will dictate its interaction with polar and non-polar solvents.

-

Hydrogen Bonding: The ester group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and solvate effectively.[6]

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice.

A logical workflow for solvent selection based on these principles is outlined below:

Sources

- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Unlocking Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, stands as a privileged scaffold in medicinal chemistry.[1] Its inherent biological relevance and synthetic tractability have propelled the development of a vast and diverse arsenal of therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the biological activities of substituted pyrimidines, offering a comprehensive resource for professionals engaged in drug discovery and development. We will dissect the intricate relationship between chemical structure and biological function, elucidating the mechanisms that underpin their anticancer, antiviral, antimicrobial, and kinase inhibitory properties. Through a synthesis of technical data, detailed experimental protocols, and visual representations of key pathways, this guide aims to empower researchers to rationally design and develop the next generation of pyrimidine-based therapeutics.

The Pyrimidine Core: A Foundation for Pharmacological Diversity

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine.[4] This simple aromatic structure is a cornerstone of life, forming the basis of the nucleobases cytosine, thymine, and uracil, which are essential for DNA and RNA.[5][6] This fundamental role in biological systems provides a unique advantage for pyrimidine derivatives in drug design; they can readily interact with a multitude of biological targets, including enzymes and receptors.[2] The synthetic accessibility and the ability to introduce a wide array of substituents at various positions on the pyrimidine ring allow for the fine-tuning of their pharmacological profiles, leading to a broad spectrum of biological activities.[3][7]

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted pyrimidines have emerged as a prominent class of anticancer agents, with several derivatives demonstrating potent efficacy against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are multifaceted, often involving the disruption of critical cellular processes essential for tumor growth and proliferation.[10]

Mechanism of Action: Antimetabolites and Beyond

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through antimetabolite activity.[11] By mimicking endogenous pyrimidines, these compounds can interfere with the synthesis of nucleic acids, a process vital for rapidly dividing cancer cells.[11] A classic example is 5-fluorouracil (5-FU) , a pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[11][12] This disruption leads to a depletion of thymidine, ultimately causing DNA damage and inducing apoptosis in cancer cells.[11]

Beyond antimetabolite activity, substituted pyrimidines can also target other key players in cancer progression, such as protein kinases.[1]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[5][13] For instance, the introduction of a fluorine atom at the 5-position, as seen in 5-FU, is critical for its mechanism of action. Modifications at the 2, 4, and 6 positions with various aryl, amino, and heterocyclic moieties have been shown to significantly impact their cytotoxic activity against different cancer cell lines.[6][8]

Representative Anticancer Pyrimidine Derivatives

| Compound | Target/Mechanism of Action | Cancer Cell Line Examples | IC50 (µM) | Reference |

| 5-Fluorouracil | Thymidylate Synthase Inhibitor | HCT-116 (Colon), MCF-7 (Breast) | Varies | [12] |

| Gemcitabine | Nucleoside Metabolic Inhibitor | Various solid tumors | Varies | [12] |

| Imatinib | Tyrosine Kinase Inhibitor | Chronic Myeloid Leukemia | Varies | [12] |

| Compound 20 | USP7 Inhibitor, p53/p21 accumulation | HCT-116 (Colon) | Potent | [8] |

| Compound 17 | CDK2 Inhibitor | MV4-11, HT-29, MCF-7, HeLa | Potent | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of substituted pyrimidine derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test pyrimidine compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Diagram of the MTT Assay Workflow

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Antiviral Activity: Combating Viral Infections

The structural similarity of pyrimidines to the building blocks of viral genetic material makes them prime candidates for antiviral drug development.[14][15] Many pyrimidine derivatives have demonstrated significant activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and various herpes viruses.[14][15][16]

Mechanism of Action: Chain Termination and Enzyme Inhibition

A key mechanism of antiviral action for many pyrimidine nucleoside analogs is the inhibition of viral DNA or RNA synthesis.[14] These compounds are often phosphorylated within the host cell to their active triphosphate forms, which can then be incorporated into the growing viral nucleic acid chain by viral polymerases. The lack of a 3'-hydroxyl group on the sugar moiety of these analogs prevents the addition of the next nucleotide, leading to chain termination and halting viral replication.[11]

Other pyrimidine derivatives can inhibit viral enzymes that are essential for the viral life cycle, such as reverse transcriptase in retroviruses or viral proteases.[14]

Notable Antiviral Pyrimidine Drugs

Several pyrimidine-based drugs are clinically used to treat viral infections. For example, Zidovudine (AZT) , a thymidine analog, is a reverse transcriptase inhibitor used in the treatment of HIV.[6] Stavudine (d4T) is another anti-HIV drug that functions as a nucleoside reverse transcriptase inhibitor.[17]

Recent research has also focused on developing pyrimidine derivatives with activity against emerging viral threats. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[18]

Experimental Protocol: Plaque Reduction Assay

This protocol describes a common method for evaluating the antiviral activity of pyrimidine derivatives.

Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Host cell line permissive to the virus of interest (e.g., Vero cells)

-

Virus stock of known titer

-

Complete growth medium and overlay medium (containing a solidifying agent like agarose or methylcellulose)

-

Test pyrimidine compounds

-

6-well or 12-well plates

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

-

Viral Infection: Remove the growth medium and infect the cell monolayer with a known amount of virus (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: During the adsorption period, prepare serial dilutions of the test compounds in the overlay medium.

-

After adsorption, remove the viral inoculum and add the overlay medium containing the different concentrations of the test compound to the wells.

-

Incubation: Incubate the plates at the optimal temperature for viral replication until distinct plaques are visible (typically 2-10 days).

-

Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Acquisition: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Diagram of the Plaque Reduction Assay Workflow

Caption: Workflow of the antiviral plaque reduction assay.

Antimicrobial Activity: A Broad Spectrum of Defense

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[17][19][20] Their structural resemblance to biological molecules allows them to interfere with essential microbial processes.[17]

Mechanism of Action: Diverse Targets in Microbes

The antimicrobial mechanisms of pyrimidine derivatives are varied. Some compounds inhibit enzymes involved in microbial folic acid synthesis, a pathway essential for the production of nucleic acids.[21] Others may disrupt cell wall synthesis, protein synthesis, or DNA replication in bacteria and fungi.[20][22] The specific mechanism is highly dependent on the substitution pattern of the pyrimidine ring.

Structure-Activity Relationship in Antimicrobial Pyrimidines

The presence of specific functional groups and their positions on the pyrimidine scaffold are crucial for antimicrobial activity.[23] For example, the incorporation of thiazolidinone moieties or fused heterocyclic systems like pyrido[2,3-d]pyrimidine can enhance antibacterial and antifungal potency.[17][19] Aromatic residues within a hydrogenated pyrimidine ring have also been identified as significant elements influencing antibacterial activity.[23]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacterial or fungal strains.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test pyrimidine compounds

-

96-well microplates

-

Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)

-

Positive control (a known antibiotic) and negative control (broth only)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Diagram of the Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kinase Inhibition: Modulating Cellular Signaling

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrimidine-based compounds have emerged as a highly successful class of kinase inhibitors, with several approved drugs targeting various kinases.[24][25]

Mechanism of Action: ATP-Competitive Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing molecules containing this core to act as ATP-competitive inhibitors.[24] These compounds bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.[26]

Structure-Activity Relationship for Kinase Inhibitors

The selectivity and potency of pyrimidine-based kinase inhibitors are heavily influenced by the substituents on the pyrimidine core.[25][27] Modifications at the 2-, 4-, and 5-positions can be tailored to achieve specific interactions with the amino acid residues in the ATP-binding pocket of the target kinase, leading to high affinity and selectivity.[26] For example, 4-anilinoquinazoline and related pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[18]

Prominent Pyrimidine-Based Kinase Inhibitors

| Inhibitor | Target Kinase | Therapeutic Area | Reference |

| Ibrutinib | Bruton's tyrosine kinase (BTK) | B-cell cancers | [24][28] |

| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST | [12] |

| Erlotinib | EGFR | Non-small cell lung cancer | [29] |

| Palbociclib | CDK4/6 | Breast cancer | [8] |

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrimidine derivatives against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-32P]ATP, or used in a fluorescence-based assay)

-

Kinase reaction buffer

-

Test pyrimidine compounds

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding for radiolabeled assays, or specific antibodies for ELISA-based assays)

Procedure:

-

Reaction Setup: In a microplate or reaction tube, combine the kinase, substrate, and varying concentrations of the test compound in the kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific period.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing solution).

-

Detection of Phosphorylation: Measure the amount of phosphorylated substrate using the chosen detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.

Diagram of a Kinase Signaling Pathway and Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents.[2] Its versatility allows for the generation of diverse chemical libraries with a wide range of biological activities.[30][31] Future research in this area will likely focus on the development of more selective and potent pyrimidine derivatives, including dual-target inhibitors that can address complex diseases like cancer with a multi-pronged approach.[27] The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel pyrimidine-based drugs with improved efficacy and safety profiles. The rich chemistry and profound biological relevance of substituted pyrimidines ensure their enduring importance in the landscape of drug discovery.

References

A comprehensive list of references will be compiled based on the in-text citations.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. sciensage.info [sciensage.info]

- 7. tandfonline.com [tandfonline.com]

- 8. ijrpr.com [ijrpr.com]

- 9. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 10. benchchem.com [benchchem.com]

- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. journals.innovareacademics.in [journals.innovareacademics.in]

- 23. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 27. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

Dichloropyrimidine Derivatives in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold

This guide provides an in-depth exploration of dichloropyrimidine derivatives, a cornerstone of modern medicinal chemistry. We will delve into the synthetic strategies, diverse biological activities, and critical structure-activity relationships that make this scaffold a versatile tool for drug discovery professionals. The focus is on the underlying principles and practical methodologies that enable the rational design of novel therapeutics.

The Dichloropyrimidine Core: A Foundation of Reactivity and Versatility

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, such as the nucleobases cytosine, thymine, and uracil.[1][2] In medicinal chemistry, this nitrogen-containing heterocycle is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] The introduction of two chlorine atoms onto this ring, creating dichloropyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine), transforms it into a highly versatile platform for drug design.[3][4]

The electron-withdrawing nature of the nitrogen atoms and chlorine substituents renders the pyrimidine ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[5] The two chlorine atoms serve as excellent leaving groups and provide distinct reactive sites, or "handles," that can be functionalized sequentially. This differential reactivity is the key to their utility, allowing for the controlled and systematic construction of complex molecular architectures and the exploration of chemical space to optimize biological activity.

Synthetic Strategies: Mastering Regioselective Functionalization

The power of the dichloropyrimidine scaffold lies in the ability to selectively substitute the two chlorine atoms. The inherent electronic properties of the ring dictate a general reactivity order, which is crucial for synthetic planning.

Inherent Regioselectivity: The C4/C6 vs. C2 Positions